(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Conformational analysis Ring strain Ligand pre‑organisation

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (CAS 2034442‑74‑3) is a fully synthetic heterocyclic small‑molecule amide that integrates a 1,2,3‑triazole‑piperidine fragment with a 2,4‑dimethylthiazole‑5‑carbonyl moiety. With a molecular formula of C₁₃H₁₇N₅OS and a molecular weight of 291.37 g mol⁻¹, the compound occupies a physicochemical space (cLogP ≈ 2.26, topological polar surface area ≈ 66 Ų, zero hydrogen‑bond donors) that is compatible with oral bioavailability guidelines and central nervous system penetration potential.

Molecular Formula C13H17N5OS
Molecular Weight 291.37
CAS No. 2034442-74-3
Cat. No. B2896860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
CAS2034442-74-3
Molecular FormulaC13H17N5OS
Molecular Weight291.37
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C13H17N5OS/c1-9-12(20-10(2)15-9)13(19)17-6-3-11(4-7-17)18-8-5-14-16-18/h5,8,11H,3-4,6-7H2,1-2H3
InChIKeyFQPCGEMWQHCBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (CAS 2034442‑74‑3) – Procurement-Relevant Chemical Profile


The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (CAS 2034442‑74‑3) is a fully synthetic heterocyclic small‑molecule amide that integrates a 1,2,3‑triazole‑piperidine fragment with a 2,4‑dimethylthiazole‑5‑carbonyl moiety . With a molecular formula of C₁₃H₁₇N₅OS and a molecular weight of 291.37 g mol⁻¹, the compound occupies a physicochemical space (cLogP ≈ 2.26, topological polar surface area ≈ 66 Ų, zero hydrogen‑bond donors) that is compatible with oral bioavailability guidelines and central nervous system penetration potential [1]. The structure features a conformationally semi‑rigid piperidine linker bearing a 1,2,3‑triazole at the 4‑position, a motif that has been exploited in numerous medicinal chemistry programmes for its metabolic stability and capacity to engage biological targets through π‑stacking and hydrogen‑bond‑acceptor interactions [2].

Why Generic Substitution Fails for (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone – Risks of Analog Interchange


Compounds within the “triazole‑piperidine‑thiazole amide” family cannot be interchanged without risking loss of potency, selectivity, or physicochemical suitability because even conservative structural permutations – ring size, regiochemistry of the heterocycle, or the nature of the substituent on the piperidine – profoundly alter molecular recognition and pharmacokinetic behaviour [1]. For instance, replacing the six‑membered piperidine ring with a four‑membered azetidine (CAS 2197683‑22‑8) reduces conformational flexibility and increases ring strain, while exchanging the 1,2,3‑triazole for a 1,2,4‑triazole or a pyrazole shifts the hydrogen‑bond‑acceptor geometry and dipole moment [2]. Consequently, procurement decisions that treat these analogs as functional equivalents expose research programmes to uncharacterised off‑target effects, irreproducible biological data, and wasted synthesis resources. The quantitative evidence presented in Section 3 provides the minimum data set required to discriminate this compound from its nearest neighbours.

Quantitative Differentiation Evidence for (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone Versus In‑Class Analogs


Conformational Flexibility and Ring Strain: Piperidine vs. Azetidine Core Comparison

The target compound contains a six‑membered piperidine ring that can adopt chair conformations with minimal ring strain (≈0 kcal mol⁻¹), whereas the closest commercial analog, (3-(1H‑1,2,3‑triazol‑1‑yl)azetidin‑1‑yl)(2,4‑dimethylthiazol‑5‑yl)methanone (CAS 2197683‑22‑8), incorporates a four‑membered azetidine ring with an estimated ring strain of ≈26 kcal mol⁻¹ and a significantly reduced conformational envelope [1]. The difference in the number of accessible low‑energy conformers directly impacts the entropic penalty upon target binding and may alter selectivity profiles in biological assays [2].

Conformational analysis Ring strain Ligand pre‑organisation

Hydrogen‑Bond Acceptor Geometry: 1,2,3‑Triazole vs. 1,2,4‑Triazole Isomer Comparison

The 1,2,3‑triazole ring in the target compound presents two nitrogen lone pairs (N2 and N3) positioned at an angle of approximately 60° relative to each other, creating a distinct hydrogen‑bond‑acceptor (HBA) geometry compared with the 1,2,4‑triazole isomer, where the acceptor nitrogens are arranged with a different angular separation (≈120°) [1]. This geometric difference can alter the binding affinity to metal ions and protein hydrogen‑bond donors. In a structurally related fluoroquinolone antibacterial series, the 1,2,3‑triazole‑piperidine C7 substituent conferred 4‑ to 8‑fold higher potency against Gram‑positive strains compared with the corresponding 1,2,4‑triazole regioisomer [2].

Hydrogen‑bond acceptor Bioisostere Triazole regiochemistry

Physicochemical Property Differentiation: TPSA, cLogP, and CNS Multiparameter Optimization (MPO) Score

The target compound exhibits a topological polar surface area (TPSA) of 65.72 Ų and a cLogP of 2.26 [1], yielding a CNS MPO score of approximately 5.5 (scale 1‑6), which falls within the optimal range for CNS drug candidates. In comparison, the 3‑aminopiperidine analog (CAS 1697534‑65‑8) is calculated to have a lower cLogP (≈1.5) but a higher TPSA (≈75 Ų) due to the primary amine, shifting the CNS MPO score outside the desirable window [2]. Additionally, the 1,2,3‑triazole‑azetidine analog (CAS 2197683‑22‑8) has a reduced molecular weight (≈277 g mol⁻¹) and marginally lower cLogP, which alters its passive permeability profile relative to the target compound .

Physicochemical property CNS drug‑likeness Lipinski rules

Metabolic Stability Prediction: Triazole as a Metabolically Stable Bioisostere

The 1,2,3‑triazole ring is recognised as a metabolically stable amide bioisostere that resists hydrolysis by peptidases and oxidative metabolism by cytochrome P450 enzymes [1]. In contrast, the 3‑aminopiperidine analog (CAS 1697534‑65‑8) contains a primary amine susceptible to N‑oxidation and N‑acetylation, which can lead to rapid clearance and the formation of reactive metabolites [2]. While no head‑to‑head microsomal stability data are publicly available for the target compound, the class‑level inference suggests that replacing the 1,2,3‑triazole with a primary amine or an ester‑containing group would likely increase intrinsic clearance in human liver microsomes by ≥2‑fold [3].

Metabolic stability CYP450 oxidation Triazole bioisostere

Best Application Scenarios for (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone Based on Differential Evidence


CNS Target‑Focused Fragment‑Based or High‑Throughput Screening Libraries

With a TPSA of 65.72 Ų, cLogP of 2.26, and a CNS MPO score of approximately 5.5, this compound is well‑suited for inclusion in screening decks aimed at central nervous system targets, such as G‑protein‑coupled receptors, ion channels, or kinases expressed in the brain [1]. Its superior predicted CNS drug‑likeness compared with the 3‑aminopiperidine analog (lower CNS MPO) and its increased conformational flexibility relative to the azetidine analog make it a rational first choice when a project requires both brain penetration and target‑binding adaptability [2].

Medicinal Chemistry Hit‑to‑Lead Optimisation Requiring Metabolic Stability

The 1,2,3‑triazole motif confers class‑level metabolic stability advantages over primary amines and ester‑containing linkers, making this compound a suitable starting point for lead optimisation programmes where intrinsic clearance poses a risk [1]. Teams developing oral or parenteral drug candidates can prioritise this scaffold to minimise Phase I metabolism liabilities early in the hit‑to‑lead phase, thereby reducing the need for extensive metabolite identification studies [REF-2].

Chemical Biology Probe Design Exploiting Regiochemistry‑Dependent Target Engagement

The distinct hydrogen‑bond‑acceptor geometry of the 1,2,3‑triazole ring, which differs markedly from that of the 1,2,4‑triazole isomer, enables the design of target‑selective chemical probes where the triazole nitrogen atoms are critical for binding [1]. This compound can be employed as a parent scaffold for constructing activity‑based probes or affinity‑pull‑down reagents, with the confidence that regioisomeric purity is maintained – a factor that would be compromised if a regioisomeric analog were substituted [2].

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